L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
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Overview
Description
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- typically involves multi-step organic reactions. The process may include:
Formation of the Benzotriazole Moiety: This step involves the reaction of benzotriazole with an appropriate alkylating agent.
Amide Bond Formation:
Protection and Deprotection Steps: Protecting groups such as Boc or Fmoc may be used to protect functional groups during intermediate steps.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as HPLC.
Chemical Reactions Analysis
Types of Reactions
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- can undergo various chemical reactions, including:
Oxidation: Oxidation of specific functional groups using reagents like PCC or KMnO4.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, nucleophiles like NaN3 or KCN
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
L-Lyxonamide Derivatives: Compounds with similar core structures but different functional groups.
Benzotriazole-Containing Compounds: Molecules that include the benzotriazole moiety.
Amide-Linked Molecules: Compounds with similar amide linkages.
Uniqueness
L-Lyxonamide, N-(1-(((2-(1H-benzotriazol-1-yl)ethyl)amino)carbonyl)-2-methylpropyl)-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
CAS No. |
169305-65-1 |
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Molecular Formula |
C45H56N8O7 |
Molecular Weight |
821.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-[2-(benzotriazol-1-yl)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C45H56N8O7/c1-29(2)38(42(55)46-24-25-53-37-19-13-12-18-35(37)51-52-53)49-44(57)40(47-27-32-20-22-34(59-5)23-21-32)41(54)36(26-31-14-8-6-9-15-31)48-43(56)39(30(3)4)50-45(58)60-28-33-16-10-7-11-17-33/h6-23,29-30,36,38-41,47,54H,24-28H2,1-5H3,(H,46,55)(H,48,56)(H,49,57)(H,50,58)/t36-,38-,39-,40+,41+/m0/s1 |
InChI Key |
ZQKWNRKALLZBHD-KMHPXQNHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCN1C2=CC=CC=C2N=N1)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)C(C(=O)NCCN1C2=CC=CC=C2N=N1)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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